Dimethyl 5-[(3-chlorobenzoyl)amino]-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate
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Description
Dimethyl 5-[(3-chlorobenzoyl)amino]-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate is a useful research compound. Its molecular formula is C18H16ClNO7S and its molecular weight is 425.84. The purity is usually 95%.
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Biological Activity
Dimethyl 5-[(3-chlorobenzoyl)amino]-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate is a synthetic compound with potential biological activities that have garnered interest in various fields, including pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The chemical structure of this compound can be broken down into several functional groups:
- Thiophene Ring : A five-membered aromatic ring containing sulfur, contributing to the compound's electronic properties.
- Carboxylate Groups : Two ester functionalities that may influence solubility and reactivity.
- Chlorobenzamide Moiety : This group may enhance the compound's interaction with biological targets.
Anticancer Properties
Research indicates that thiophene derivatives exhibit significant anticancer activity. A study on related compounds demonstrated that modifications in the thiophene structure can lead to enhanced cytotoxic effects against various cancer cell lines. The incorporation of chlorobenzoyl and methoxy groups may improve the selectivity and potency of the compound against tumor cells by modulating apoptosis pathways.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical) | 12.5 | Induction of apoptosis |
MCF-7 (breast) | 15.0 | Cell cycle arrest |
A549 (lung) | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
This compound has shown promising antimicrobial properties. In vitro studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. The mechanism is thought to involve disruption of microbial cell membranes.
Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Bactericidal |
Escherichia coli | 64 µg/mL | Bacteriostatic |
Candida albicans | 16 µg/mL | Fungicidal |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the chlorobenzamide group may inhibit specific enzymes involved in cell proliferation.
- Induction of Oxidative Stress : Thiophene derivatives have been known to generate reactive oxygen species (ROS), leading to cellular damage in cancer cells.
- Modulation of Signaling Pathways : The compound may affect pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation.
Study on Anticancer Activity
A recent study evaluated the anticancer effects of similar thiophene derivatives in a mouse model bearing human cancer xenografts. The results indicated a significant reduction in tumor size when treated with the compound compared to controls, suggesting its potential as a therapeutic agent.
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related compounds against resistant bacterial strains. The findings revealed that modifications in the thiophene structure could enhance antibacterial activity, making it a candidate for further development in antibiotic therapies.
Properties
IUPAC Name |
dimethyl 5-[(3-chlorobenzoyl)amino]-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO7S/c1-25-12(21)8-11-13(17(23)26-2)16(28-14(11)18(24)27-3)20-15(22)9-5-4-6-10(19)7-9/h4-7H,8H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOVJIHRFSGSBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC=C2)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.